1,4-Bis(trifluoromethyl)benzene

Description

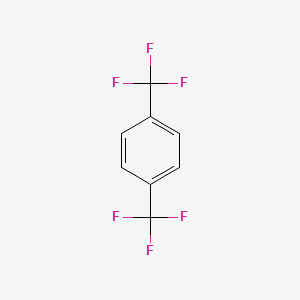

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCBZHHORLHNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059991 | |

| Record name | 1,4-Bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,4-Bis(trifluoromethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

18.5 [mmHg] | |

| Record name | 1,4-Bis(trifluoromethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

433-19-2 | |

| Record name | 1,4-Bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(trifluoromethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS(TRIFLUOROMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7C3RX7Y2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(trifluoromethyl)benzene (CAS Number: 433-19-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-bis(trifluoromethyl)benzene, a key fluorinated aromatic compound with significant applications in medicinal chemistry, materials science, and organic synthesis. This document details its chemical and physical properties, provides established synthesis protocols, explores its reactivity, and highlights its role as a versatile building block. Particular emphasis is placed on its utility in the development of novel pharmaceuticals and advanced materials. All quantitative data is presented in structured tables for clarity, and key experimental workflows and reaction pathways are visualized using diagrams.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature, characterized by the presence of two strongly electron-withdrawing trifluoromethyl groups in a para-substitution pattern on a benzene (B151609) ring. These groups impart unique properties to the molecule, including high thermal stability and distinct reactivity.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 433-19-2 | [2] |

| Molecular Formula | C₈H₄F₆ | [2] |

| Molecular Weight | 214.11 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Density | 1.381 g/mL at 25 °C | [2] |

| Melting Point | -1 °C | [3] |

| Boiling Point | 116 °C | [2] |

| Refractive Index (n20/D) | 1.379 | [2] |

| Vapor Pressure | 22.1 mmHg at 25 °C | [3] |

| Flash Point | 22 °C (closed cup) | [2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [4] |

| Alcohols (e.g., Ethanol, Methanol) | Soluble | [4] |

| Ether (e.g., Diethyl ether) | Soluble | [4] |

| Benzene | Soluble | [4] |

| Hexane | Soluble | [5] |

| Chloroform | Soluble | [6] |

| Dichloromethane | Soluble | [7] |

| Acetone | Soluble | [7] |

| Ethyl Acetate | Soluble | [7] |

| Toluene | Soluble | [7] |

Spectroscopic Data

The structural features of this compound are well-characterized by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | δ (CDCl₃, 400 MHz): 7.80 (s, 4H) | [8] |

| ¹³C NMR | δ (CDCl₃, 101 MHz): 134.0 (q, J = 33.3 Hz), 126.0–125.7 (m), 123.4 (q, J = 273.7 Hz) | [8] |

| ¹⁹F NMR | δ (CDCl₃, 376 MHz): -63.3 (s, 6F) | [8] |

| Mass Spectrum (EI) | m/z: 214 (M⁺), 195, 145, 127, 95 | [9] |

| FTIR (Liquid Film) | Key Peaks (cm⁻¹): ~3070 (aromatic C-H stretch), ~1620 (C=C stretch), ~1330 (C-F stretch), ~1170, 1130, 1070 (CF₃ symmetric and asymmetric stretches) | [10] |

Interpretation of Spectroscopic Data

-

¹H NMR: The proton NMR spectrum displays a singlet at approximately 7.80 ppm, indicative of the four chemically equivalent aromatic protons. The singlet nature arises from the symmetrical substitution pattern of the molecule.[8]

-

¹³C NMR: The carbon NMR spectrum shows a quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms. The aromatic carbons also exhibit splitting due to coupling with fluorine. The carbon attached to the CF₃ group appears as a quartet, while the aromatic C-H carbons appear as a multiplet.[8]

-

Mass Spectrometry: The mass spectrum shows the molecular ion peak at m/z 214. Common fragmentation patterns involve the loss of a fluorine atom to give a peak at m/z 195, and the loss of a CF₃ group to give a peak at m/z 145.[9]

Synthesis of this compound

Several synthetic routes to this compound have been established. A common industrial method involves the chlorination of p-xylene (B151628) followed by fluorination.[11] A laboratory-scale synthesis can be achieved through a copper-catalyzed trifluoromethylation reaction.

Experimental Protocol: Copper-Catalyzed Trifluoromethylation[12]

This protocol describes the synthesis of this compound from a diaryliodonium salt and trifluoromethyltrimethylsilane (TMSCF₃).

Materials:

-

--INVALID-LINK--iodonium trifluoromethanesulfonate (B1224126) (diaryliodonium salt)

-

Tetrakis(acetonitrile)copper(I) tetrafluoroborate (B81430) (Cu(MeCN)₄BF₄)

-

Potassium fluoride (B91410) (KF)

-

Trifluoromethyltrimethylsilane (TMSCF₃)

-

Acetonitrile (MeCN), anhydrous

-

Diethyl ether (Et₂O)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add the diaryliodonium salt (0.5 mmol, 1.0 equiv), Cu(MeCN)₄BF₄ (157.3 mg, 0.5 mmol, 1.0 equiv), and KF (58.1 mg, 1.0 mmol, 2.0 equiv).

-

Seal the tube, evacuate, and backfill with nitrogen gas.

-

Add anhydrous MeCN (5.0 mL) and TMSCF₃ (296 μL, 2.0 mmol, 4.0 equiv) via syringes.

-

Stir the reaction mixture at room temperature for 25 minutes.

-

Quench the reaction with deionized water.

-

Extract the aqueous layer with Et₂O.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting residue by silica (B1680970) gel column chromatography to yield this compound.

Workflow for the copper-catalyzed synthesis of this compound.

Reactivity and Applications

The two electron-withdrawing trifluoromethyl groups deactivate the benzene ring towards electrophilic aromatic substitution and direct incoming electrophiles to the meta-position relative to the CF₃ groups. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly if a leaving group is present.

Electrophilic Aromatic Substitution

Nitration of this compound with nitric acid in the presence of fuming sulfuric acid yields 2,5-bis(trifluoromethyl)nitrobenzene (B1333550).[4] The strong deactivating effect of the two CF₃ groups necessitates harsh reaction conditions.

Applications in Drug Development

The trifluoromethyl group is a valuable moiety in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] this compound and its derivatives serve as important building blocks in the synthesis of various pharmaceuticals. While specific examples directly starting from this compound are not abundant in readily available literature, its derivatives are key intermediates. For instance, derivatives of trifluoromethylated benzene are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.

Applications in Materials Science

This compound is a precursor for advanced materials with unique properties.

This compound is used in the synthesis of donor-acceptor-donor (D-A-D) type molecules that exhibit thermally activated delayed fluorescence (TADF). These materials are of great interest for use in organic light-emitting diodes (OLEDs). The synthesis typically involves a Buchwald-Hartwig coupling reaction between a derivative of this compound and a donor molecule.

Synthesis of a D-A-D TADF emitter via Buchwald-Hartwig coupling.

While this compound itself is not a typical linker for MOF synthesis, its dicarboxylic acid derivative, 2,5-bis(trifluoromethyl)terephthalic acid, can be used as a ligand to construct fluorinated MOFs. These materials have potential applications in gas storage and separation due to their tailored pore environments. The synthesis generally involves the reaction of the dicarboxylic acid with a metal salt under solvothermal conditions.[12][13]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2]

Table 4: Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H225: Highly flammable liquid and vapor | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant applications in both academic research and industrial settings. Its unique electronic and physical properties, stemming from the two trifluoromethyl groups, make it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as TADF emitters and fluorinated polymers. The synthetic protocols and reactivity patterns outlined in this guide provide a solid foundation for its use in the development of novel and functional molecules. As the demand for fluorinated compounds continues to grow, the importance of this compound in chemical synthesis is expected to increase.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. 1,4-ビス(トリフルオロメチル)ベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Benzene, (trifluoromethyl)- (CAS 98-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Benzene, 1,4-bis(trifluoromethyl)- [webbook.nist.gov]

- 10. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 13C NMR spectrum [chemicalbook.com]

- 11. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]

- 12. chalcogen.ro [chalcogen.ro]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of α,α,α,α',α',α'-Hexafluoro-p-xylene

Introduction

α,α,α,α',α',α'-Hexafluoro-p-xylene, also known as 1,4-bis(trifluoromethyl)benzene, is a crucial building block in the synthesis of various functional materials and pharmaceutical compounds. Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl groups, make it a valuable component in the design of molecules with tailored characteristics. This guide provides a comprehensive overview of the primary synthetic routes to this important compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Core Synthetic Methodologies

The synthesis of α,α,α,α',α',α'-Hexafluoro-p-xylene can be achieved through several distinct chemical transformations. The most prominent and industrially relevant methods include the fluorination of chlorinated precursors and the direct trifluoromethylation of aromatic rings.

Fluorination of 1,4-Bis(trichloromethyl)benzene (B1667536)

This is a widely utilized method that involves a two-step process starting from p-xylene (B151628). The first step is the exhaustive chlorination of the methyl groups of p-xylene to form 1,4-bis(trichloromethyl)benzene. The subsequent step is the fluorination of this intermediate.

-

Step 1: Chlorination of p-Xylene p-Xylene is chlorinated using chlorine gas, typically at elevated temperatures (150-170 °C) and in the presence of a photocatalyst, to yield 1,4-bis(trichloromethyl)benzene.[1] This intermediate is a solid at room temperature.[1]

-

Step 2: Fluorination The 1,4-bis(trichloromethyl)benzene is then fluorinated using anhydrous hydrogen fluoride (B91410) (HF).[1][2] This reaction is often catalyzed by antimony(V) chloride and can be carried out at room temperature.[1] The process can result in a high yield of the desired product. In one documented procedure, the reaction liquid contained 97.6% this compound.[1]

A key innovation in this process involves the fluorination of a mixture of 1,4-bis(trichloromethyl)benzene and 1-dichloromethyl-4-trichloromethylbenzene. This mixture has a lower melting point (not higher than 60 °C), allowing the fluorination reaction to be carried out in a liquid phase, which can be more advantageous for industrial-scale production.[1] The resulting 1-dichloromethyl-4-trifluoromethylbenzene can be separated by distillation and further chlorinated and fluorinated to increase the overall yield of this compound.[1][2]

Fluorination of Terephthalic Acid

An alternative route involves the fluorination of terephthalic acid using sulfur tetrafluoride (SF₄). This reaction is typically conducted at elevated temperatures, for instance, at 100 °C and then at 120 °C.[1][2]

Copper-Catalyzed Trifluoromethylation

A more modern approach involves the copper-catalyzed trifluoromethylation of a diaryliodonium salt. This method utilizes (Trifluoromethyl)trimethylsilane (TMSCF₃) as the trifluoromethyl source.

In a typical procedure, a diaryliodonium salt is reacted with TMSCF₃ in the presence of a copper(I) tetrafluoroborate (B81430) complex and potassium fluoride in acetonitrile (B52724). The reaction proceeds at room temperature and can provide a high yield of the product.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the different synthetic methods.

| Method | Starting Material | Reagents | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Fluorination | 1,4-Bis(trichloromethyl)benzene | Anhydrous Hydrogen Fluoride (HF) | Antimony(V) Chloride | Room Temperature | - | 97.6 | [1] |

| Fluorination | Terephthalic Acid | Sulfur Tetrafluoride (SF₄) | - | 100-120 | - | - | [1][2] |

| Copper-Catalyzed Trifluoromethylation | --INVALID-LINK--iodonium trifluoromethanesulfonate | (Trifluoromethyl)trimethylsilane (TMSCF₃), Potassium Fluoride (KF) | Tetrakis(acetonitrile)copper(I)tetrafluoroborate | 20 | 83 | - | [3] |

Experimental Protocols

Protocol 1: Fluorination of a Mixture of Chlorinated Xylenes (B1142099)

This protocol is based on a process designed for industrial application, focusing on a liquid-phase reaction.[1][2]

Step 1: Chlorination of p-Xylene

-

Charge a suitable reactor with p-xylene.

-

Heat the reactor to 150-170 °C.

-

Introduce chlorine gas in the presence of a photocatalyst.

-

Monitor the reaction progress by analyzing the composition of the reaction mixture. The goal is to obtain a mixture of 1,4-bis(trichloromethyl)benzene and 1-dichloromethyl-4-trichloromethylbenzene with a melting point no higher than 60 °C.

Step 2: Fluorination

-

Transfer the molten mixture of chlorinated xylenes to a pressure reactor (autoclave).

-

Add anhydrous hydrogen fluoride to the reactor. The molar ratio of HF to the trichloromethyl groups should be sufficient for complete conversion.

-

If required, add a catalyst such as antimony(V) chloride.

-

Seal the reactor and stir the mixture. The reaction can proceed at or slightly above room temperature.

-

After the reaction is complete (indicated by the stabilization of pressure), cool the autoclave.

-

Carefully vent the excess HF.

-

Quench the reaction mixture with ice water.

-

Separate the organic layer.

-

Wash the organic layer with water and then with a neutralizing agent (e.g., a dilute solution of sodium bicarbonate).

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Purify the product by distillation to separate this compound from 1-dichloromethyl-4-trifluoromethylbenzene. The latter can be recycled.

Protocol 2: Copper-Catalyzed Trifluoromethylation of a Diaryliodonium Salt

This protocol describes a laboratory-scale synthesis.[3]

-

In an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add the diaryliodonium salt (0.5 mmol, 1.0 equiv), tetrakis(acetonitrile)copper(I)tetrafluoroborate (157.3 mg, 0.5 mmol, 1.0 equiv), and potassium fluoride (58.1 mg, 1.0 mmol, 2.0 equiv).

-

Evacuate the Schlenk tube and backfill with an inert atmosphere (e.g., Nitrogen).

-

Add anhydrous acetonitrile (5.0 mL) and (Trifluoromethyl)trimethylsilane (296 μL, 2.0 mmol, 4.0 equiv) via syringes.

-

Stir the reaction mixture at room temperature for approximately 25-30 minutes.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting residue by silica (B1680970) gel column chromatography to obtain the desired product.

Visualizing the Synthesis

Reaction Pathways

References

An In-depth Technical Guide to the Physical Properties of 1,4-Bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(trifluoromethyl)benzene, also known as α,α,α,α',α',α'-hexafluoro-p-xylene, is a fluorinated aromatic compound of significant interest in various fields of chemical research and development. Its unique electronic and physical properties, imparted by the two trifluoromethyl groups, make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis workflow.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and for the prediction of its behavior in various chemical and biological systems. The following table summarizes its key quantitative physical data.

| Property | Value | Units |

| Molecular Formula | C₈H₄F₆ | |

| Molecular Weight | 214.11 | g/mol |

| CAS Number | 433-19-2 | |

| Appearance | Colorless liquid | |

| Density | 1.381 | g/mL at 25 °C |

| Melting Point | -1 | °C |

| Boiling Point | 116-117 | °C |

| Refractive Index (n20/D) | 1.379 | |

| Flash Point | 22 | °C |

Experimental Protocols

The accurate determination of physical properties is fundamental in chemical research. Below are detailed methodologies for measuring the key physical constants of this compound.

Melting Point Determination

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. For this compound, which has a melting point of -1 °C, a low-temperature apparatus is required.

Apparatus:

-

Melting point apparatus with a cooling stage or a Thiele tube setup suitable for sub-zero temperatures.

-

Capillary tubes (sealed at one end).

-

Low-temperature thermometer.

-

Cooling bath (e.g., ice-salt or dry ice-acetone).

Procedure:

-

Introduce a small, finely powdered sample of solidified this compound into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the melting point apparatus.

-

Cool the apparatus to a temperature several degrees below the expected melting point.

-

Begin heating slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). The range between these two temperatures is the melting point range.[2][3][4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

-

Small test tube or fusion tube.

-

Capillary tube (sealed at one end).

-

Thermometer.

-

Heating apparatus (e.g., oil bath or heating block).

Procedure:

-

Place a small amount (a few milliliters) of this compound into the test tube.

-

Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

A stream of bubbles will emerge from the open end of the capillary tube as the liquid is heated.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is the boiling point of the liquid.[8]

Density Measurement

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (a small glass flask of known volume).

-

Analytical balance.

-

Thermostat or water bath.

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass (m1).

-

Fill the pycnometer with distilled water and place it in a thermostat at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark and weigh the pycnometer filled with water (m2).

-

Empty and dry the pycnometer, then fill it with this compound.

-

Bring the pycnometer with the sample to the same temperature in the thermostat.

-

Adjust the liquid level to the calibration mark and weigh the pycnometer filled with the sample (m3).

-

The density of the sample is calculated using the formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at the measurement temperature.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Apparatus:

-

Abbe refractometer.

-

Constant temperature water bath.

-

Dropper.

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Using a dropper, place a few drops of this compound onto the lower prism.

-

Close the prisms and allow the sample to spread evenly.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20 °C).

-

Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus.

-

Adjust the compensator to eliminate any color fringes.

-

Align the dividing line with the crosshairs in the eyepiece.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes.

-

Vortex mixer or shaker.

-

Various solvents (e.g., water, ethanol, acetone, diethyl ether, toluene).

Procedure:

-

Add a small, measured amount of this compound (e.g., 0.1 mL) to a test tube containing a specific volume of a solvent (e.g., 3 mL).[11]

-

Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes).[12]

-

Allow the mixture to stand and observe if the solute has completely dissolved.

-

If the substance dissolves, it is considered soluble in that solvent. If a separate layer or undissolved droplets are visible, it is insoluble.

-

Repeat the test with a range of polar and non-polar organic solvents to establish a solubility profile. Aromatic compounds are generally soluble in non-polar organic solvents and have limited solubility in water.[13]

Synthesis Workflow

This compound is typically synthesized through a multi-step process. The following diagram illustrates a common synthetic route.

Caption: A simplified workflow for the synthesis of this compound.

Logical Relationships of Molecular Properties

The physical properties of this compound are interconnected and are largely dictated by its molecular structure.

Caption: Interrelationships between the molecular structure and physical properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. byjus.com [byjus.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. davjalandhar.com [davjalandhar.com]

- 10. athabascau.ca [athabascau.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. saltise.ca [saltise.ca]

- 13. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Molecular Weight of 1,4-Bis(trifluoromethyl)benzene

This guide provides a detailed overview of the molecular weight of 1,4-Bis(trifluoromethyl)benzene, tailored for researchers, scientists, and professionals in drug development. It includes a comprehensive breakdown of its molecular composition, the methodology for calculating its molecular weight, and a general experimental protocol for its determination.

Quantitative Data Summary

The molecular weight of a compound is a fundamental chemical property. For this compound, this is determined from its chemical formula and the atomic weights of its constituent elements.

| Property | Value |

| Chemical Formula | C₈H₄F₆ |

| Molecular Weight | 214.11 g/mol |

| Exact Mass | 214.021719 g/mol |

| Elemental Composition | Carbon (C), Hydrogen (H), Fluorine (F) |

Methodology for Molecular Weight Calculation

The molecular weight of this compound is calculated by summing the atomic weights of each atom in its molecular formula (C₈H₄F₆).

Atomic Weights of Constituent Elements:

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Fluorine | F | 18.998 |

Calculation:

-

Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol

-

Hydrogen (H): 4 atoms × 1.008 g/mol = 4.032 g/mol

-

Fluorine (F): 6 atoms × 18.998 g/mol = 113.988 g/mol

Total Molecular Weight: 96.088 + 4.032 + 113.988 = 214.108 g/mol

This calculated value is consistent with the experimentally determined molecular weight.

Experimental Protocol for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a molecule's exact mass and elemental composition.

General Workflow for Mass Spectrometry Analysis:

-

Sample Preparation: A sample of this compound is dissolved in a suitable volatile solvent.

-

Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for small molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.

Molecular Structure

The chemical structure of this compound consists of a central benzene (B151609) ring with two trifluoromethyl (-CF₃) groups attached at the para (1 and 4) positions.

structure of 1,4-Bis(trifluoromethyl)benzene

An In-depth Technical Guide to 1,4-Bis(trifluoromethyl)benzene

Abstract

This compound is a fluorinated aromatic compound of significant interest in chemical research, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique properties, conferred by the two strongly electron-withdrawing trifluoromethyl (-CF3) groups, include high thermal stability, chemical inertness under certain conditions, and the ability to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] This document provides a comprehensive overview of the structure, properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound, also known as α,α,α,α′,α′,α′-hexafluoro-p-xylene, is a benzene (B151609) ring substituted at the para positions with two trifluoromethyl groups. The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of the trifluoromethyl group.[2] The presence of two such groups on the benzene ring significantly influences its electronic properties and reactivity.

Table 1: Compound Identification and Physical Properties

| Identifier/Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 433-19-2 | [3] |

| Molecular Formula | C₈H₄F₆ | [3] |

| Molecular Weight | 214.11 g/mol | |

| Appearance | Clear colorless liquid | [4] |

| Boiling Point | 116 °C | [4] |

| Density | 1.381 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.379 | [4] |

| InChI Key | PDCBZHHORLHNCZ-UHFFFAOYSA-N |[3] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize key data from various spectroscopic techniques.

Table 2: ¹H NMR Spectroscopic Data

| Solvent | Chemical Shift (δ) | Multiplicity | Integration | Reference |

|---|

| CDCl₃ | 7.80 ppm | Singlet | 4H |[5] |

Table 3: ¹³C NMR Spectroscopic Data

| Solvent | Chemical Shift (δ) | Multiplicity (J coupling) | Assignment | Reference |

|---|---|---|---|---|

| CDCl₃ | 134.0 ppm | Quartet (J = 33.3 Hz) | C-CF₃ | [5] |

| CDCl₃ | 125.7-126.0 ppm | Multiplet | C-H | [5] |

| CDCl₃ | 123.4 ppm | Quartet (J = 273.7 Hz) | -CF₃ |[5] |

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~1600 | Aromatic C=C stretch | [6][7] |

| ~1300-1100 | C-F stretching vibrations | [6][7] |

| ~800-900 | C-H bending (para-disubstituted) | [6][7] |

Note: The infrared absorption of liquid this compound has been studied in detail.[6][7] The spectrum is complex due to the various vibrational modes of the CF₃ groups and the benzene ring.

Table 5: Mass Spectrometry (Electron Ionization)

| m/z | Identity | Reference |

|---|---|---|

| 214 | [M]⁺ (Molecular Ion) | [5][8] |

| 195 | [M-F]⁺ | [8] |

| 145 | [M-CF₃]⁺ |[8] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the scale and available starting materials.

Industrial Synthesis: Chlorination-Fluorination Pathway

The most common industrial method begins with the chlorination of para-xylene to produce 1,4-bis(trichloromethyl)benzene, which is then fluorinated using hydrogen fluoride (B91410) (HF) to yield the final product.[9][10][11]

Caption: Industrial synthesis of this compound.

Laboratory Synthesis via Trifluoromethylation

On a laboratory scale, modern trifluoromethylation methods can be employed. One such method involves the copper-catalyzed reaction of a diaryliodonium salt with (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃).[12]

Experimental Protocol: Synthesis from Diaryliodonium Salt

The following protocol is adapted from a general procedure for the synthesis of trifluoromethylated arenes.[12]

Materials:

-

--INVALID-LINK--iodonium trifluoromethanesulfonate (B1224126) (1.0 equiv)

-

CuBF₄(MeCN)₄ (1.0 equiv)

-

Potassium Fluoride (KF) (2.0 equiv)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃) (4.0 equiv)

-

Acetonitrile (MeCN)

-

Deionized Water

-

Diethyl ether (Et₂O)

-

Brine

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add the diaryliodonium salt (0.5 mmol, 1.0 equiv), CuBF₄(MeCN)₄ (157.3 mg, 0.5 mmol, 1.0 equiv), and KF (58.1 mg, 1.0 mmol, 2.0 equiv).

-

Evacuate the tube and backfill with an inert atmosphere (e.g., N₂).

-

Add MeCN (5.0 mL) and TMSCF₃ (296 μL, 2.0 mmol, 4.0 equiv) via syringes.

-

Stir the reaction mixture at room temperature for 25 minutes.

-

Quench the reaction by adding deionized water.

-

Extract the aqueous layer with Et₂O.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting residue using silica (B1680970) gel column chromatography to obtain this compound.

Chemical Reactivity and Derivatization

While the trifluoromethyl groups are known for their stability, the C-F bonds can be selectively activated under specific conditions, opening pathways for further functionalization.

C-F Bond Activation

Recent research has demonstrated that the C-F bonds of trifluoromethylarenes can be activated through a radical anion-based mechanism.[13] This process involves an endergonic electron transfer to form a reactive arene radical anion, which then fragments to produce a difluorobenzyl radical. This radical intermediate can be trapped by various reagents to form new C-C or C-H bonds.[13]

Caption: General pathway for selective C-F bond functionalization.

Metalation Reactions

This compound is also a substrate of interest in the study of metalation reactions, such as ortholithiation, which can provide a route to further substituted derivatives.[14]

Applications in Research and Drug Development

The unique structural and electronic features of this compound make it a valuable building block in several areas of chemical science.

Role in Medicinal Chemistry

The incorporation of trifluoromethyl groups is a widely used strategy in drug design.[2] These groups can enhance a molecule's:

-

Metabolic Stability : The strength of the C-F bond makes the -CF₃ group resistant to oxidative metabolism, which can increase a drug's half-life.[2]

-

Lipophilicity : The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[2]

-

Binding Affinity : The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.[2]

Caption: How structural features lead to key applications.

Materials Science

This compound has been utilized as an electron-accepting moiety in the design of novel organic materials. For instance, it has been incorporated into donor-acceptor-donor architectures to create emitters that exhibit efficient thermally activated delayed fluorescence (TADF), which is a critical technology for next-generation organic light-emitting diodes (OLEDs).[15]

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. Its robust structure, combined with the profound electronic influence of its two trifluoromethyl groups, provides a platform for developing novel pharmaceuticals with enhanced properties and for engineering advanced functional materials. The continued exploration of its synthesis, reactivity, and applications promises to yield further innovations across the chemical sciences.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Benzene, 1,4-bis(trifluoromethyl)- [webbook.nist.gov]

- 4. 1,4-Bis(trifluoromethyl)-benzene | 433-19-2 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Benzene, 1,4-bis(trifluoromethyl)- [webbook.nist.gov]

- 9. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]

- 12. 1,4-Bis(trifluoromethyl)-benzene synthesis - chemicalbook [chemicalbook.com]

- 13. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescen ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC05420A [pubs.rsc.org]

1,4-Bis(trifluoromethyl)benzene boiling point and density

An In-depth Technical Guide on the Physical Properties of 1,4-Bis(trifluoromethyl)benzene

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is fundamental. This guide provides a detailed overview of the boiling point and density of this compound, including experimental methodologies for their determination.

Physicochemical Data of this compound

This compound is a colorless liquid with an aromatic odor.[1][2] Its key physical properties are summarized in the table below.

| Property | Value | Conditions | Reference |

| Boiling Point | 116-117 °C | Standard Atmospheric Pressure | [1][2] |

| 116 °C | Standard Atmospheric Pressure | [3][4][5] | |

| Density | 1.381 g/mL | at 25 °C | [4][5] |

| Melting Point | -1 °C | [1][3] | |

| Flash Point | 21 °C (69 °F) | Closed Cup | [1] |

| Refractive Index | 1.379 | at 20 °C | [3][4] |

| Molecular Formula | C₈H₄F₆ | [2][6] | |

| Molecular Weight | 214.11 g/mol | [2] | |

| CAS Number | 433-19-2 | [4][6] |

Experimental Protocols

The determination of the boiling point and density of a liquid compound such as this compound can be achieved through several standard laboratory techniques.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] For a pure compound, the boiling point is a characteristic physical property.[7] Common methods for its determination include the capillary method, distillation, and reflux.

Capillary Method (Thiele Tube Method):

This micro-method is suitable for small sample volumes.

-

Sample Preparation: A few milliliters of this compound are placed in a small test tube or a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube containing oil to ensure uniform heating.[8]

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[7][8]

-

Boiling Point Reading: The heat is then removed. The temperature at which the liquid begins to be drawn into the capillary tube upon cooling is recorded as the boiling point.[7][8] This occurs when the vapor pressure inside the capillary equals the external pressure.

Distillation Method:

This method is suitable when a larger quantity of the substance is available and can also serve as a purification step.

-

Apparatus Setup: A distillation flask is filled with at least 5 mL of this compound and a few boiling chips. A condenser and a collection flask are attached. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.[8][9]

-

Heating: The flask is heated gently.

-

Boiling Point Reading: As the liquid boils, the vapor rises, and the temperature on the thermometer will stabilize. The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.[8]

Density Determination

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or a hydrometer.

Pycnometer Method:

-

Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask with a specific volume) is weighed accurately.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present, and weighed again. The temperature of the liquid is recorded.

-

Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water, and its mass is determined at the same temperature.

-

Calculation: The density of this compound is calculated by dividing the mass of the compound by the mass of the water and multiplying by the known density of water at that temperature.

Logical Workflow

The following diagram illustrates the logical workflow for the characterization of the physical properties of this compound.

Caption: Logical workflow for the determination and verification of the physical properties of this compound.

References

- 1. This compound, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. This compound [stenutz.eu]

- 4. This compound 98 433-19-2 [sigmaaldrich.com]

- 5. 1,4-Bis(trifluoromethyl)-benzene | 433-19-2 [chemicalbook.com]

- 6. Benzene, 1,4-bis(trifluoromethyl)- [webbook.nist.gov]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to the Solubility of 1,4-Bis(trifluoromethyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(trifluoromethyl)benzene is a fluorinated aromatic compound of significant interest in the pharmaceutical and material science sectors. Its utility as a key building block in organic synthesis stems from the unique physicochemical properties imparted by the two trifluoromethyl groups, including enhanced thermal stability and metabolic resistance.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and purification processes. This technical guide provides a summary of the available solubility information for this compound, a detailed, generalized experimental protocol for its solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound, also known as α,α,α,α',α',α'-hexafluoro-p-xylene, is a colorless liquid at room temperature. The presence of the two electron-withdrawing trifluoromethyl groups on the benzene (B151609) ring significantly influences its chemical reactivity and physical properties. In the realm of drug discovery and development, the trifluoromethyl group is a crucial substituent that can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Consequently, this compound serves as a valuable intermediate in the synthesis of novel pharmaceutical candidates.[1]

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvent | Qualitative Solubility | Reference |

| Alcohols | Alcohol (general) | Soluble | [3] |

| Ethers | Ether (general) | Soluble | [3] |

| Aromatic Hydrocarbons | Benzene | Soluble | [3] |

| Water | Water | Insoluble | [3] |

Note: The qualitative solubility data is for the isomer 1,3-Bis(trifluoromethyl)benzene, but is included as an estimation for the 1,4 isomer due to a lack of specific data.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, a standardized experimental protocol is essential. The following section outlines a detailed, generalized methodology based on the widely accepted "shake-flask" method, which is suitable for determining the thermodynamic solubility of solid and liquid organic compounds in various solvents.[4][5][6]

Principle

An excess amount of the solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solute, and the concentration of the solute in the solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[7][8]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV) or a UV-Vis spectrophotometer

Procedure

-

Preparation of the Slurry: Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a precise volume of the desired organic solvent. The presence of undissolved solute should be visually confirmed.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to further separate the solid and liquid phases.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. Filter the aliquot through a syringe filter into a clean vial to remove any remaining particulate matter.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility of this compound in the specific solvent at the given temperature, typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound in an organic solvent using the shake-flask method.

Caption: Workflow for solubility determination.

Signaling Pathways and Logical Relationships in Drug Development

While this compound itself is not a therapeutic agent, its derivatives often are. The inclusion of trifluoromethyl groups can modulate a drug's interaction with specific biological targets. The logical relationship in this context involves the synthesis of derivatives and their subsequent evaluation in biological assays.

Caption: Drug development logical flow.

Conclusion

This compound is a critical fine chemical with broad applications in research and development, particularly within the pharmaceutical industry. While comprehensive quantitative solubility data in organic solvents remains elusive in the public domain, its general solubility characteristics and the availability of robust experimental protocols for its determination provide a solid foundation for its practical application. The methodologies and workflows presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this important compound in their work. The continued investigation into the properties of fluorinated compounds will undoubtedly further elucidate the full potential of this compound in advancing science and technology.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. 1,3-Bis(trifluoromethyl)-benzene CAS#: 402-31-3 [m.chemicalbook.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 7. improvedpharma.com [improvedpharma.com]

- 8. longdom.org [longdom.org]

Reactivity of 1,4-Bis(trifluoromethyl)benzene with Strong Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 1,4-bis(trifluoromethyl)benzene with strong acids. Due to the presence of two strongly electron-withdrawing trifluoromethyl (-CF3) groups, the aromatic ring of this compound is significantly deactivated towards electrophilic attack. This guide details the known reactions, including nitration, and discusses the anticipated challenges and conditions required for other electrophilic aromatic substitutions such as sulfonation. The protonation of this highly deactivated ring in superacidic media is also explored. Experimental protocols, quantitative data, and mechanistic pathways are presented to provide a thorough understanding of the chemical behavior of this important fluorinated building block.

Introduction

This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its chemical stability, conferred by the two trifluoromethyl groups, makes it a robust component in various applications. However, this stability also presents a significant challenge in its functionalization through electrophilic aromatic substitution (EAS). The -CF3 group is one of the most powerful electron-withdrawing groups, substantially reducing the nucleophilicity of the benzene (B151609) ring. This guide delves into the reactivity of this compound with strong acids, focusing on nitration, sulfonation, and protonation, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

Electrophilic Aromatic Substitution: A Deactivated System

The two trifluoromethyl groups on the benzene ring exert a strong deactivating effect via a negative inductive effect (-I). This effect is quantified by the Hammett substituent constant (σ); the σp value for a -CF3 group is +0.54, indicating strong electron withdrawal from the para position. In this compound, these effects are additive, making the aromatic ring exceptionally electron-poor and thus highly unreactive towards electrophiles.

Electrophilic attack, when it does occur, is directed to the positions ortho to the trifluoromethyl groups (positions 2, 3, 5, and 6), as these are the least deactivated positions.

Nitration

Nitration is the most well-documented electrophilic aromatic substitution reaction for this compound. Due to the deactivated nature of the ring, harsh reaction conditions are typically required. The primary product is 2,5-bis(trifluoromethyl)nitrobenzene (B1333550).

| Nitrating Agent | Solvent/Acid | Temperature (°C) | Time | Yield (%) | Reference |

| 100% HNO₃ | 24% Fuming H₂SO₄ | 90-105 | - | 35 | --INVALID-LINK--[1][2] |

| HNO₃ | 2CF₃SO₃H-B(O₃SCF₃)₃ | - | - | 14 | --INVALID-LINK--[1][2] |

| Fuming HNO₃ (97%) | 96% H₂SO₄ | 60 | 5 hours | 58.0 | --INVALID-LINK--[2] |

| Fuming HNO₃ | 24% Fuming H₂SO₄ | - | - | 32.5 | --INVALID-LINK--[2] |

Protocol 1: Nitration with Fuming Nitric Acid in Concentrated Sulfuric Acid [2]

-

To a reaction vessel, add 96% sulfuric acid.

-

Cool the sulfuric acid and slowly add this compound while maintaining the temperature.

-

Add fuming nitric acid (97% concentration) dropwise to the mixture.

-

Heat the reaction mixture to 60°C and maintain for 5 hours.

-

After the reaction is complete, cool the mixture and pour it onto crushed ice.

-

The product, 2,5-bis(trifluoromethyl)nitrobenzene, will precipitate and can be collected by filtration.

-

The crude product can be purified by distillation under reduced pressure.

Protocol 2: Nitration with 100% Nitric Acid in Fuming Sulfuric Acid [1][2]

-

In a suitable reactor, add this compound.

-

Slowly add 24% fuming sulfuric acid to the reactor.

-

Add 100% nitric acid dropwise to the mixture.

-

Heat the reaction mixture to 90-105°C.

-

Upon completion, the reaction is worked up by pouring the mixture onto ice to precipitate the product.

-

The product is then isolated and purified. Note: This method is reported to have potential side reactions like sulfonation.

Caption: General mechanism for the nitration of this compound.

Sulfonation

The sulfonation of this compound is significantly more challenging than its nitration and is not widely reported in the literature. The electrophile in sulfonation, sulfur trioxide (SO₃) or its protonated form, is generally less reactive than the nitronium ion. Given the highly deactivated nature of the substrate, extremely forcing conditions, such as the use of oleum (B3057394) (fuming sulfuric acid) at high temperatures, are expected to be necessary.

Based on general procedures for the sulfonation of deactivated aromatic compounds, the following is a plausible, albeit unverified, approach:

-

In a reaction vessel equipped for high-temperature reactions, carefully add this compound.

-

Slowly and with cooling, add a significant excess of oleum (e.g., 20-30% SO₃).

-

Heat the reaction mixture to a high temperature (likely >150°C) for an extended period.

-

Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS or NMR of quenched aliquots).

-

Work-up would involve carefully pouring the reaction mixture onto ice, followed by salting out the sulfonic acid product, if necessary.

Caption: Plausible mechanism for the sulfonation of this compound.

Protonation in Superacids

The basicity of the aromatic π-system in this compound is exceptionally low. Protonation, to form an arenium ion, is a highly unfavorable process. While benzene itself can be protonated in superacidic media like HF/SbF₅, the presence of two powerful electron-withdrawing groups in this compound makes this reaction extremely difficult.

There are no direct experimental reports, such as NMR spectroscopic studies, confirming the protonation of this compound in superacids. It is reasonable to infer that if protonation were to occur, it would require the strongest known superacid systems and would only exist in a very low concentration at equilibrium.

Caption: Unfavorable equilibrium for the protonation of this compound.

Other Reactions in Strong Acids

Friedel-Crafts reactions (alkylation and acylation) are generally not feasible with this compound. The strong deactivation of the ring prevents it from acting as a nucleophile to attack the carbocation or acylium ion electrophiles generated in these reactions.

Conclusion

The reactivity of this compound with strong acids is dominated by the profound electron-withdrawing nature of the two trifluoromethyl groups. While nitration can be achieved under forcing conditions to yield 2,5-bis(trifluoromethyl)nitrobenzene, other electrophilic aromatic substitutions like sulfonation are significantly more challenging and require extreme conditions. Protonation of the aromatic ring is highly unfavorable and likely only occurs to a negligible extent even in the strongest superacids. This guide provides the available data and mechanistic understanding to aid researchers in designing synthetic strategies involving this highly deactivated yet valuable chemical building block. Further research into the functionalization of this and similar electron-deficient aromatic systems would be of significant value to the chemical and pharmaceutical industries.

References

An In-depth Technical Guide to the Electrochemical Properties of 1,4-Bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of 1,4-bis(trifluoromethyl)benzene. Due to the limited availability of direct, quantitative electrochemical data for this specific compound in publicly accessible literature, this guide synthesizes information from related trifluoromethylated aromatic compounds and established electrochemical principles to predict its behavior. It also includes detailed experimental protocols for its analysis and visual diagrams to illustrate key processes.

Core Electrochemical Properties

This compound, also known as α,α,α,α',α',α'-hexafluoro-p-xylene, possesses unique electronic characteristics due to the presence of two strongly electron-withdrawing trifluoromethyl (-CF3) groups. These groups significantly influence the electron density of the aromatic ring, making the compound a candidate for electrochemical reduction.

Data Summary

The following table summarizes the expected and observed electrochemical properties for this compound and related compounds.

| Property | This compound (Expected) | Related Compound Data | Reference |

| Reduction Potential | Expected to be a negative potential, leading to the formation of a radical anion. | The reduction of trifluoromethylarenes typically occurs at potentials more negative than -1.0 V vs. Ag/Ag+. For example, the cathodic peak potential for the reduction of the hypervalent bond in a related trifluoromethylating reagent is -1.2 V vs. Ag/Ag+.[3][4] | [3][4] |

| Oxidation Potential | Expected to be a high positive potential due to the deactivating effect of the -CF3 groups. | The oxidation of benzene (B151609) occurs at approximately +2.3 V vs. SCE. The presence of electron-withdrawing groups would shift this to a more positive value. | |

| Electrochemical Process | Primarily undergoes irreversible reduction via C-F bond cleavage. | The electrochemical reduction of trifluoromethylarenes is generally an irreversible process involving the formation of a radical anion, followed by the loss of a fluoride (B91410) ion.[1][2] | [1][2] |

Electrochemical Reduction Mechanism

The electrochemical reduction of this compound is anticipated to follow a mechanism common to many trifluoromethylarenes.[1] This process is initiated by a single electron transfer to the molecule, forming a radical anion. This intermediate is generally unstable and undergoes rapid cleavage of a carbon-fluorine bond to release a fluoride ion and form a difluorobenzyl radical. Further reduction and reaction with a proton source would lead to the hydrodefluorinated product.

Experimental Protocols

The following provides a detailed methodology for conducting cyclic voltammetry on this compound to determine its electrochemical properties.

1. Materials and Reagents:

-

Analyte: this compound (98% or higher purity)

-

Solvent: Acetonitrile (B52724) (anhydrous, electrochemical grade)

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) (NBu4PF6) or Tetrabutylammonium tetrafluoroborate (B81430) (NBu4BF4) (electrochemical grade, dried under vacuum)

-

Reference Electrode: Ag/Ag+ (0.01 M AgNO3 in acetonitrile with 0.1 M NBu4PF6) or Saturated Calomel Electrode (SCE)

-

Working Electrode: Glassy carbon electrode (3 mm diameter)

-

Counter Electrode: Platinum wire or mesh

-

Gases: High-purity argon or nitrogen

2. Solution Preparation:

-

Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M NBu4PF6) in anhydrous acetonitrile.

-

Prepare a stock solution of this compound (e.g., 10 mM) in the supporting electrolyte solution.

-

The final analyte concentration for the experiment should be in the range of 1-5 mM.

3. Electrochemical Cell Setup and Measurement:

-

Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish, followed by rinsing with deionized water and then acetonitrile, and drying under a stream of inert gas.

-

Assemble the three-electrode system in a clean, dry electrochemical cell.

-

Add the analyte solution to the cell and deoxygenate by bubbling with high-purity argon or nitrogen for at least 15 minutes. Maintain an inert gas blanket over the solution during the experiment.

-

Connect the electrodes to a potentiostat.

-

Perform a background cyclic voltammogram of the supporting electrolyte solution to ensure no interfering redox processes are present in the potential window of interest.

-

Perform cyclic voltammetry of the analyte solution. A typical starting potential could be 0 V, scanning towards negative potentials to observe the reduction, and then reversing the scan. The potential window should be wide enough to encompass the expected redox events (e.g., from +0.5 V to -2.5 V vs. Ag/Ag+).

-

Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

Thermochemical Properties of 1,4-Bis(trifluoromethyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1,4-bis(trifluoromethyl)benzene (CAS No. 433-19-2). It is intended to be a valuable resource for professionals in research, drug development, and materials science who require an understanding of the energetic properties of this fluorinated aromatic compound. This document outlines the limited available quantitative data, presents detailed experimental and computational methodologies for determining thermochemical properties, and includes a visualization of a typical computational workflow.

Introduction

This compound is a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its two trifluoromethyl groups impart unique properties, including high thermal stability and altered electronic characteristics, making it a molecule of significant interest. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for reaction engineering, safety analysis, and the computational design of new molecules and materials.

Despite its importance, a comprehensive, publicly available dataset of experimentally determined thermochemical properties for this compound is notably scarce. This guide summarizes the available data and provides a detailed framework of the standard methods used to obtain such properties, empowering researchers to either conduct their own determinations or critically evaluate computationally derived data.

Quantitative Thermochemical Data

The readily available, experimentally determined thermochemical data for this compound is limited. The primary source of quantitative data is the NIST Chemistry WebBook, which provides information on the enthalpy of vaporization and specific reaction thermochemistry.

Table 1: Available Thermochemical Data for this compound

| Property | Value | Units | Method | Reference |

| Enthalpy of Vaporization (ΔvapH) | 41.8 | kJ/mol | A | Stephenson and Malanowski, 1987[1] |

| Enthalpy of Reaction (ΔrH°)a | 1570. ± 13. | kJ/mol | G+TS | Schlosser, Mongin, et al., 1998[2] |

| Gibbs Free Energy of Reaction (ΔrG°)a | 1534. ± 13. | kJ/mol | IMRE | Schlosser, Mongin, et al., 1998[2] |

a For the gas phase reaction: C8H3F6- + H+ → C8H4F6[2]

Core thermochemical properties such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) for this compound are not well-documented in publicly accessible databases. This scarcity necessitates a reliance on computational methods or new experimental measurements.

Experimental Protocols for Thermochemical Analysis

The determination of fundamental thermochemical data relies on a suite of well-established experimental techniques. For a compound like this compound, the following protocols would be applicable.

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of an organic compound is typically determined indirectly through combustion calorimetry.

-

Methodology: Static Bomb Combustion Calorimetry

-

A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel, known as a "bomb."

-

The bomb is charged with a high pressure of pure oxygen (typically around 30 atm).

-

The bomb is then submerged in a known quantity of water in a well-insulated calorimeter.

-

The sample is ignited via an electrical fuse.

-

The complete combustion of the compound leads to the formation of CO2(g), H2O(l), and HF(aq) (from the fluorine atoms).

-

The temperature change of the water is meticulously recorded with high-precision thermometers.

-

The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then derived from the experimental enthalpy of combustion using Hess's Law, by subtracting the known standard enthalpies of formation of the combustion products (CO2, H2O, and HF) from the measured enthalpy of combustion.

-

Determination of Heat Capacity (Cp) and Entropy (S°)

Heat capacity and, by extension, entropy are determined using calorimetry, typically over a range of temperatures.

-

Methodology: Adiabatic Heat-Capacity Calorimetry

-

A known mass of the sample is placed in a calorimeter that is thermally isolated from its surroundings.

-

A precisely measured amount of electrical energy is supplied to the sample, causing a small increase in its temperature.

-

The temperature rise is carefully measured.

-

The heat capacity of the sample is calculated from the electrical energy input and the resulting temperature change.

-

This process is repeated over a wide range of temperatures, often from near absolute zero to well above room temperature.

-

The standard molar entropy at a given temperature (e.g., 298.15 K) is then calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to the desired temperature, accounting for the entropies of any phase transitions.

-

Computational Thermochemistry Workflow

Due to the lack of experimental data, computational chemistry provides a powerful alternative for estimating the thermochemical properties of this compound. Density Functional Theory (DFT) is a widely used method for this purpose. A typical workflow is outlined below.

Caption: Computational workflow for determining thermochemical properties.

Detailed Computational Protocol

-

Initial Structure Generation: An initial 3D structure of this compound is generated. This can be done using molecular builder software or by converting a 2D representation (like a SMILES string) into 3D coordinates.

-

Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. A common and reliable method for this is the B3LYP density functional with a Pople-style basis set such as 6-31G(d). This calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found.

-